molecular formula C16H21NO6 B1317815 (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 1087712-85-3

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No. B1317815
CAS RN: 1087712-85-3
M. Wt: 323.34 g/mol
InChI Key: UXAHIECSCRQIBJ-ABAIWWIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Anticoagulants

X-ray powder diffraction data for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, indicate their importance as intermediates in the synthesis of anticoagulants like apixaban. This highlights the role of such compounds in pharmaceutical synthesis and their potential for contributing to medical treatments (Qing Wang et al., 2017).

Enantioselective Michael Reactions

Compounds with similar structures have been used in enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to pyrrolidine-3-carboxylates with good to excellent diastereoselectivity. This process is pivotal for the synthesis of various chiral compounds, which are valuable in developing pharmaceuticals and fine chemicals (Revial et al., 2000).

Hydroxybenzofuran Carboxylates Synthesis

Research on the Michael addition of ethyl benzoylacetates with benzoquinone leading to hydroxybenzofuran carboxylates underlines the compound's significance in synthesizing novel organic molecules with potential applications in material science and drug discovery (H. Mcpherson & B. Ponder, 1976).

Crystal Structure and DFT Studies

Detailed structural and DFT studies of related compounds, like ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, provide insights into the molecular design and optimization for better pharmacological profiles or material properties. These studies are crucial for the rational design of new molecules with improved efficacy and selectivity (H. Ahankar et al., 2021).

properties

IUPAC Name

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-21-7-6-17-14(18)9-11(16(19)20)15(17)10-4-5-12(22-2)13(8-10)23-3/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,19,20)/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHIECSCRQIBJ-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

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